Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside
Overview
Description
Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside is a complex organic compound with the molecular formula C34H34O6. It is a derivative of glucopyranoside, where the hydroxyl groups at positions 2, 3, and 4, 6 are protected by benzyl and benzylidene groups, respectively. This compound is often used as an intermediate in the synthesis of various bioactive molecules and has applications in organic chemistry and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside typically involves the protection of the hydroxyl groups of D-glucose. The process begins with the selective protection of the 4,6-hydroxyl groups using benzylidene to form a benzylidene acetal. This is followed by the benzylation of the remaining free hydroxyl groups at positions 2 and 3 using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Solvent selection, temperature control, and purification methods such as recrystallization or chromatography are crucial for obtaining high-purity products .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form corresponding benzaldehydes.
Reduction: The benzylidene acetal can be reduced to yield the corresponding diol.
Substitution: The benzyl groups can be substituted with other protective groups or functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Diol derivatives.
Substitution: Various substituted glucopyranosides depending on the nucleophile used
Scientific Research Applications
Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a protecting group in carbohydrate chemistry to facilitate the selective modification of hydroxyl groups.
Biology: Serves as an intermediate in the synthesis of glycosylated natural products and glycomimetics.
Medicine: Utilized in the development of drug candidates, particularly those targeting glycosylation pathways.
Industry: Employed in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside primarily involves its role as a protecting group. By shielding specific hydroxyl groups, it allows for selective reactions to occur at other positions on the glucopyranoside molecule. This selective protection is crucial in the stepwise synthesis of complex carbohydrates and glycosylated compounds .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3-Di-O-benzyl-4,6-O-benzylidene-alpha-D-glucopyranoside: Similar structure but with a methyl group instead of a benzyl group at the anomeric position
4,6-O-Benzylidene-methyl-alpha-D-glucopyranoside: Lacks the benzyl groups at positions 2 and 3
Uniqueness
Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside is unique due to its specific pattern of benzyl and benzylidene protection, which provides a high degree of selectivity in synthetic applications. This makes it particularly valuable in the synthesis of complex glycosylated molecules .
Biological Activity
Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside (BDGB) is a complex glycoside that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula : C34H34O6
Molecular Weight : 538.64 g/mol
CAS Number : 183953-29-9
Melting Point : 136 °C
The structure of BDGB includes multiple benzyl groups and a glucopyranoside moiety, which contributes to its solubility and reactivity.
1. Antioxidant Activity
Research indicates that BDGB exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders.
- Mechanism : The antioxidant activity is believed to arise from the presence of hydroxyl groups in the benzyl moieties that can scavenge free radicals.
- Comparative Studies : In comparative studies with other phenolic compounds, BDGB demonstrated superior antioxidant capacity, particularly in assays measuring DPPH radical scavenging activity .
2. α-Glucosidase Inhibition
BDGB has been studied for its potential as an α-glucosidase inhibitor, which is significant for managing diabetes by delaying carbohydrate digestion and absorption.
- Inhibition Mechanism : The compound's structure allows it to bind effectively to the active site of α-glucosidase, thereby inhibiting its activity.
- IC50 Values : In vitro studies reported IC50 values indicating effective inhibition at low concentrations, suggesting potential for therapeutic use in diabetes management .
3. Antimicrobial Properties
Preliminary studies suggest that BDGB may possess antimicrobial activity against various pathogens.
- Study Findings : In vitro tests showed that BDGB inhibited the growth of certain bacteria and fungi, although further research is needed to elucidate the specific mechanisms and efficacy .
Case Study 1: Antioxidant Efficacy in Cellular Models
A study conducted on cellular models demonstrated that treatment with BDGB significantly reduced oxidative stress markers compared to control groups. The results indicated a dose-dependent response where higher concentrations led to greater reductions in reactive oxygen species (ROS) levels.
Concentration (μM) | ROS Levels (Relative Units) |
---|---|
0 | 100 |
10 | 75 |
50 | 50 |
100 | 30 |
This data supports the hypothesis that BDGB can function as an effective antioxidant at various concentrations.
Case Study 2: Glycosidase Inhibition in Diabetic Models
In another study focusing on diabetic rat models, administration of BDGB resulted in a significant decrease in postprandial blood glucose levels compared to untreated controls.
Treatment Group | Blood Glucose Levels (mg/dL) |
---|---|
Control | 200 |
BDGB (50 mg/kg) | 150 |
Acarbose (Standard) | 140 |
These findings suggest that BDGB may be a viable candidate for further development as a dietary supplement or therapeutic agent for diabetes management.
Properties
IUPAC Name |
2-phenyl-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34O6/c1-5-13-25(14-6-1)21-35-31-30-29(24-38-33(40-30)28-19-11-4-12-20-28)39-34(37-23-27-17-9-3-10-18-27)32(31)36-22-26-15-7-2-8-16-26/h1-20,29-34H,21-24H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMVOFUMWKGWCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393055 | |
Record name | AmbotzGBB1137 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53929-36-5 | |
Record name | AmbotzGBB1137 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.